molecular formula C12H14FNO B14795632 2-fluoro-N-(1-phenylethyl)cyclopropane-1-carboxamide

2-fluoro-N-(1-phenylethyl)cyclopropane-1-carboxamide

Cat. No.: B14795632
M. Wt: 207.24 g/mol
InChI Key: XWUIVRLWEGBPDB-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-phenylethyl)cyclopropane-1-carboxamide is a chemical compound with the molecular formula C12H14FNO It is known for its unique structural features, including a cyclopropane ring and a fluorine atom, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-phenylethyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation Reaction: The final step involves the amidation of the cyclopropane carboxylic acid with 1-phenylethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-phenylethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted cyclopropane derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-phenylethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, contributing to its pharmacological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • 2-fluoro-N-(1-phenylethyl)cyclopropane-1-carboxylic acid
  • N-(1-phenylethyl)cyclopropane-1-carboxamide

Uniqueness

2-fluoro-N-(1-phenylethyl)cyclopropane-1-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

2-fluoro-N-(1-phenylethyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C12H14FNO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15)

InChI Key

XWUIVRLWEGBPDB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CC2F

Origin of Product

United States

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